molecular formula C15H17NO5S B11449399 3,4-dimethoxy-N-(2-methoxyphenyl)benzenesulfonamide

3,4-dimethoxy-N-(2-methoxyphenyl)benzenesulfonamide

Cat. No.: B11449399
M. Wt: 323.4 g/mol
InChI Key: ROUDOCUQXBGNCQ-UHFFFAOYSA-N
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Description

3,4-Dimethoxy-N-(2-methoxyphenyl)benzenesulfonamide is a chemical compound belonging to the class of benzenesulfonamides This compound is characterized by the presence of methoxy groups at the 3 and 4 positions on the benzene ring, as well as an additional methoxy group on the phenyl ring attached to the sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-(2-methoxyphenyl)benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with 2-methoxyaniline in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

C6H5SO2Cl+C7H9NOC6H4(OCH3)2SO2NHC6H4(OCH3)\text{C}_6\text{H}_5\text{SO}_2\text{Cl} + \text{C}_7\text{H}_9\text{NO} \rightarrow \text{C}_6\text{H}_4(\text{OCH}_3)_2\text{SO}_2\text{NH}\text{C}_6\text{H}_4(\text{OCH}_3) C6​H5​SO2​Cl+C7​H9​NO→C6​H4​(OCH3​)2​SO2​NHC6​H4​(OCH3​)

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethoxy-N-(2-methoxyphenyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

3,4-Dimethoxy-N-(2-methoxyphenyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-(2-methoxyphenyl)benzenesulfonamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: A related compound with similar structural features but different functional groups.

    4-Iodo-2,5-dimethoxy-N-(2-methoxybenzyl)phenethylamine: Another compound with similar methoxy substitutions but different pharmacological properties.

Uniqueness

3,4-Dimethoxy-N-(2-methoxyphenyl)benzenesulfonamide is unique due to its specific combination of methoxy and sulfonamide groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C15H17NO5S

Molecular Weight

323.4 g/mol

IUPAC Name

3,4-dimethoxy-N-(2-methoxyphenyl)benzenesulfonamide

InChI

InChI=1S/C15H17NO5S/c1-19-13-7-5-4-6-12(13)16-22(17,18)11-8-9-14(20-2)15(10-11)21-3/h4-10,16H,1-3H3

InChI Key

ROUDOCUQXBGNCQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2OC)OC

Origin of Product

United States

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